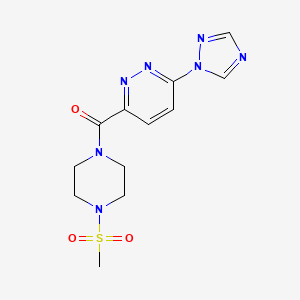
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15N7O3S and its molecular weight is 337.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a pyridazine ring, and a piperazine ring, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N7O2S, with a molecular weight of approximately 349.42 g/mol. The structural components of the compound include:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Pyridazine Ring : Associated with various biological activities including antitumor effects.
- Piperazine Ring : Commonly found in many pharmaceuticals, contributing to neuroactive and antipsychotic properties.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
Antitumor Activity
Studies have demonstrated that derivatives of triazole and piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines . The mechanism of action often involves apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The presence of the triazole moiety suggests potential antimicrobial activity. Triazoles are well-documented for their effectiveness against fungal infections. Preliminary assays indicate that compounds with similar structures can inhibit the growth of various pathogenic fungi .
Anti-inflammatory Effects
The methylsulfonyl group attached to the piperazine ring may contribute to anti-inflammatory properties. Compounds containing sulfonamide groups have been shown to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Case Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several triazole-piperazine derivatives, including our target compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 0.99 μM to 5 μM against various cancer cell lines. The most potent derivative induced apoptosis via mitochondrial pathways .
Case Study 2: Antifungal Activity
In vitro studies on triazole derivatives showed promising antifungal activity against Candida albicans and Aspergillus niger. The mechanism involved disruption of fungal cell membrane integrity .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound A | 0.99 | BT-474 |
| Compound B | 2.5 | HeLa |
| Compound C | 3.0 | MCF-7 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine and triazole rings can significantly influence biological activity. For instance, substituents on the piperazine ring enhance binding affinity to target proteins involved in cancer proliferation pathways .
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3S/c1-23(21,22)18-6-4-17(5-7-18)12(20)10-2-3-11(16-15-10)19-9-13-8-14-19/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFQCQVNYAYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














